molecular formula C14H14F2N2S2 B2462140 3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione CAS No. 866153-90-4

3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione

Cat. No. B2462140
CAS RN: 866153-90-4
M. Wt: 312.4
InChI Key: LWYDDCLGQDQBBL-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione is a small molecule compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a member of the thiazole family, which is a group of heterocyclic compounds that are widely used in the synthesis of pharmaceuticals. The compound has been studied for its ability to act as an inhibitor of various enzymes and its potential use in the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, it is involved in the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, highlighting its role in chain heterocyclization processes (Vovk et al., 2010).
  • Studies on domino reactions involving 1,3-thiazolidinedione, with this compound as a precursor, have led to the synthesis of dihydrothiophenes and spirocyclic compounds, showcasing its utility in producing structurally diverse molecules (Sun et al., 2009).

Photophysical and Electrochemical Studies

  • The compound has been used in the synthesis of rhenium(i) complexes to study the impact of structural modifications on photophysical, thermal, and electrochemical properties, offering insights into the design of materials with specific optical and electronic characteristics (Klemens et al., 2017).

Biological Activities

  • Derivatives of this compound have been explored for their antimicrobial properties. For example, novel thiohydrazonates and Pyrazolo[3,4-b]pyridines synthesized from this compound have shown significant inhibitory activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Mekky & Sanad, 2019).
  • Furthermore, 4-amino-5-cinnamoylthiazoles derived from this compound have been designed as chalcone-like anticancer agents, showing promising activity against different human cancer cell lines, underlining its potential in cancer therapy (Ayati et al., 2018).

properties

IUPAC Name

3-(2,6-difluorophenyl)-4-(pyrrolidin-1-ylmethyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2S2/c15-11-4-3-5-12(16)13(11)18-10(9-20-14(18)19)8-17-6-1-2-7-17/h3-5,9H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDDCLGQDQBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CSC(=S)N2C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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